

A Technical Guide to a Representative BTK Inhibitor: Ibrutinib (PCI-32765)

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Compound of Interest		
Compound Name:	BTK ligand 12	
Cat. No.:	B15621655	Get Quote

Introduction

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes. Dysregulation of BTK activity has been implicated in various B-cell malignancies, making it a prime target for therapeutic intervention. While the designation "BTK ligand 12" does not correspond to a specifically identified agent in publicly available scientific literature, this guide will focus on a well-characterized and clinically significant BTK inhibitor, Ibrutinib (formerly known as PCI-32765), to provide the in-depth technical information requested. Ibrutinib is a first-in-class, orally administered, covalent inhibitor of BTK that has demonstrated significant efficacy in the treatment of several B-cell cancers.

Chemical Properties of Ibrutinib

The fundamental chemical characteristics of Ibrutinib are summarized in the table below. This data is essential for researchers in drug development for understanding the molecule's basic physical and chemical nature.



Property	Value
IUPAC Name	1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Molecular Formula	C25H24N6O2
Molecular Weight	440.5 g/mol
CAS Number	936563-96-1
Appearance	White to off-white solid
Melting Point	156 °C
LogP (Octanol-Water)	3.7

Solubility Profile of Ibrutinib

The solubility of a compound is a critical parameter for its formulation and bioavailability. The solubility of Ibrutinib in various solvents is detailed in the following table.

Solvent	Solubility
DMSO	≥44 mg/mL (≥99.89 mM)
Ethanol	Sparingly soluble
Water	Insoluble
Aqueous Buffers	pH-dependent, sparingly soluble at acidic pH

Experimental Protocols

1. In Vitro BTK Kinase Assay

This protocol outlines a method to determine the in vitro potency of Ibrutinib against BTK.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Ibrutinib for BTK.



Materials:

- Recombinant human BTK enzyme
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- Ibrutinib (PCI-32765)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well plates

Procedure:

- Prepare a serial dilution of Ibrutinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add 2.5 μL of the diluted Ibrutinib or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of the BTK enzyme and substrate solution to each well.
- Incubate for 15 minutes at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding 5 μL of ATP solution.
- Incubate the reaction mixture for 60 minutes at room temperature.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each Ibrutinib concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.



Preparation Prepare Ibrutinib Serial Dilution Prepare BTK Enzyme and Substrate Mix Reaction Add Ibrutinib/Vehicle to Plate Add BTK Enzyme/Substrate Mix Incubate (15 min) Add ATP to Initiate Reaction Incubate (60 min) Detection & Analysis Stop Reaction & Add Detection Reagent Measure Luminescence Calculate % Inhibition Determine IC50

Experimental Workflow: In Vitro BTK Kinase Assay

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Caption: Workflow for determining the IC50 of Ibrutinib against BTK.

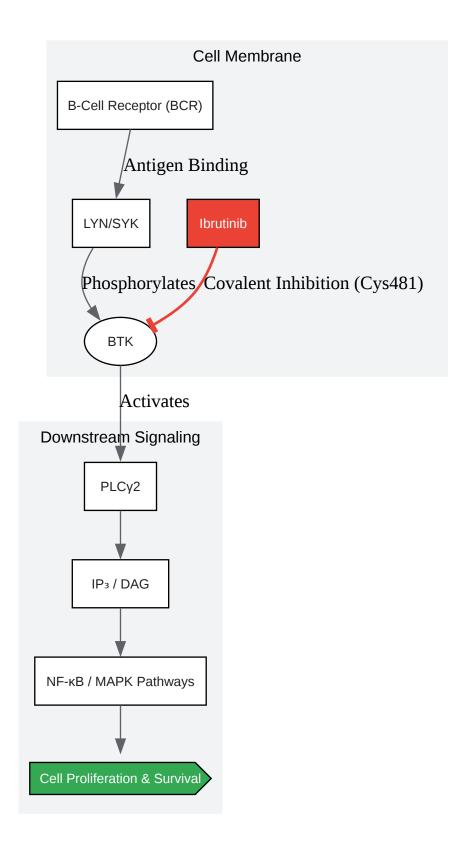


Signaling Pathway

BTK Signaling Pathway and Inhibition by Ibrutinib

Ibrutinib acts by covalently binding to the cysteine residue at position 481 (Cys481) in the active site of BTK. This irreversible binding blocks the downstream signaling cascade that is critical for B-cell survival and proliferation. The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by Ibrutinib.





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Caption: Ibrutinib inhibits the BTK signaling cascade.







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